Trifluoromethanesulfenyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17742-04-0 |

|---|---|

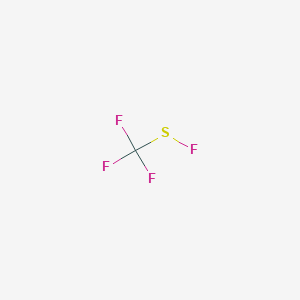

Molecular Formula |

CF4S |

Molecular Weight |

120.07 g/mol |

IUPAC Name |

trifluoromethyl thiohypofluorite |

InChI |

InChI=1S/CF4S/c2-1(3,4)6-5 |

InChI Key |

RUDIYFIXQOWLHZ-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)SF |

Canonical SMILES |

C(F)(F)(F)SF |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution from Trifluoromethanesulfenyl Chloride

The most direct route to CF₃S-F involves the halogen exchange of trifluoromethanesulfenyl chloride (CF₃S-Cl) with fluoride sources. While specific protocols for this transformation are sparse, analogous reactions for sulfonyl derivatives provide foundational insights. For example, the synthesis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) from CF₃SO₂Cl using aqueous potassium fluoride (KF) under pressurized conditions achieves yields up to 88% . Extending this methodology to CF₃S-F would require substituting CF₃S-Cl with a fluoride donor, though challenges such as reagent compatibility and reaction efficiency must be addressed.

Key parameters for nucleophilic fluorination include:

-

Temperature : Optimal ranges between 40–50°C to balance reaction kinetics and side-product formation .

-

Catalyst : Polar aprotic solvents or phase-transfer catalysts may enhance fluoride nucleophilicity.

-

Pressure : Reactions conducted in sealed vessels (0.9–1.0 MPa) improve gas-phase reagent utilization .

Electrophilic Addition via Sulfonium Salts

An alternative approach involves the formal addition of methanesulfenyl fluoride (CH₃S-F) to alkenes, as demonstrated in the synthesis of fluoroalkyl methyl thioethers . While this method primarily targets thioether products, the in situ generation of CF₃S-F is postulated through the reaction of dimethyl(methylthio)sulfonium tetrafluoroborate with triethylamine trishydrofluoride. This route highlights the potential for leveraging sulfonium salts as CF₃S-F precursors, though mechanistic details and yields remain underexplored.

Oxidation and Functional Group Interconversion

Indirect methods may involve oxidative or reductive modifications of related sulfur-containing compounds. For instance, the oxidation of bis(trifluoromethyl) disulfane (CF₃S-SCF₃) with chlorine in the presence of strong acids yields CF₃S-Cl . Subsequent fluorination of this intermediate could theoretically produce CF₃S-F, though no explicit examples are documented. Challenges include controlling oxidation states and avoiding over-fluorination.

Mechanistic Considerations and Byproduct Mitigation

The preparation of CF₃S-F is complicated by competing reactions, such as the formation of sulfonyl derivatives (CF₃SO₂F) under oxidative conditions. For example, the reaction of CF₃S-Cl with aqueous KF risks hydrolysis to CF₃SO₂F unless rigorously anhydrous conditions are maintained . Strategies to suppress oxidation include:

-

Inert Atmosphere : Conducting reactions under nitrogen or argon to exclude moisture and oxygen.

-

Low-Temperature Processing : Limiting thermal degradation through staged heating (e.g., 5°C initial cooling) .

-

Catalyst Selection : Employing non-acidic catalysts to prevent acid-mediated side reactions .

Comparative Analysis of Synthetic Routes

The following table summarizes key parameters from documented methods:

*Reported yields and purity metrics are unavailable for CF₃S-F; data inferred from analogous reactions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing trifluoromethanesulfenyl fluoride, and how can researchers optimize reaction yields?

- Methodology : The compound can be synthesized via electrophilic trifluoromethylthiolation using shelf-stable reagents. A two-step protocol involving silver(I) fluoride and carbon disulfide under anhydrous conditions is effective. Reaction optimization should focus on controlling moisture (to prevent hydrolysis) and using inert atmospheres (e.g., nitrogen or argon) to stabilize intermediates .

- Yield Optimization : Monitor reaction progress via NMR to track fluorine-containing intermediates. Adjust stoichiometric ratios of reagents like tert-butyl hypochlorite to minimize side reactions .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods. Avoid skin/eye contact due to potential corrosive effects .

- Storage : Store in sealed, light-resistant containers under inert gas (argon) at temperatures below 4°C to prevent decomposition or reaction with atmospheric moisture .

Q. What analytical techniques are most reliable for detecting and quantifying this compound in reaction mixtures?

- Detection : Gas chromatography-mass spectrometry (GC-MS) or NMR are preferred for specificity. Calibrate instruments using authentic standards to distinguish signals from similar fluorinated byproducts .

- Quantification : Ion-selective electrodes (ISE) or ion chromatography (IC) can measure fluoride ions post-hydrolysis, but ensure samples are derivatized to avoid interference from other fluorinated species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?

- Approach : Conduct controlled studies isolating variables (e.g., solvent polarity, temperature). For example, discrepancies in hydrolysis rates may arise from trace water content in solvents. Use Karl Fischer titration to quantify moisture levels in reaction systems .

- Data Validation : Cross-reference results with computational models (e.g., DFT calculations) to predict thermodynamic stability of intermediates .

Q. What mechanisms underlie the thermal decomposition of this compound, and how can decomposition pathways be mitigated?

- Decomposition Products : Under heat (>100°C), the compound may release sulfur oxides (SO), hydrogen fluoride (HF), and carbon tetrafluoride (CF). Use thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous byproducts .

- Mitigation : Add stabilizers like hexafluorobenzene or conduct reactions in polar aprotic solvents (e.g., DMF) to reduce decomposition rates .

Q. What strategies are effective for studying the electrophilic behavior of this compound in C–S bond-forming reactions?

- Experimental Design : Use kinetic isotope effects (KIE) to probe transition states. Compare reaction rates with deuterated vs. non-deuterated substrates (e.g., benzene vs. benzene-d) .

- Advanced Characterization : Employ X-ray crystallography to resolve structural details of intermediates, or use in situ Raman spectroscopy to monitor bond formation .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Testing Framework : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and bioaccumulation potential (log P measurements). Note that existing data gaps require extrapolation from structurally similar compounds (e.g., trifluoromethanesulfonyl chloride) .

Methodological Considerations

Q. What are the best practices for validating the purity of this compound in synthetic workflows?

- Purity Assessment : Combine elemental analysis (C, F, S content) with HPLC-UV/Vis (using a C18 column and acetonitrile/water mobile phase). Confirm absence of hydrolyzed byproducts (e.g., trifluoromethanesulfonic acid) via ion chromatography .

Q. How should researchers design experiments to assess the compound’s stability in long-term storage?

- Stability Studies : Use accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via NMR. Compare results with controls stored under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.